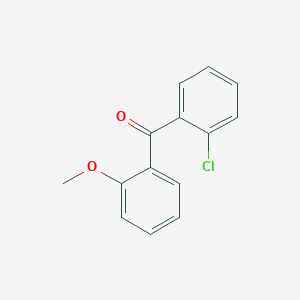

2-Chloro-2'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHKNTVBLSBHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641467 | |

| Record name | (2-Chlorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-04-1 | |

| Record name | (2-Chlorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photoexcitation:

2-Cl, 2'-OCH₃-BP + hν → ¹(2-Cl, 2'-OCH₃-BP)* → ³(2-Cl, 2'-OCH₃-BP)*

Hydrogen Abstraction:

³(2-Cl, 2'-OCH₃-BP)* + R-H (Co-initiator) → [2-Cl, 2'-OCH₃-BP-OH]• (Ketyl radical) + R• (Alkyl radical)

The alkyl radical (R•) is typically the primary species responsible for initiating the polymerization of monomers, such as acrylates. The efficiency of this process is highly dependent on the nature of the co-initiator and the reactivity of the excited triplet state of the benzophenone (B1666685).

While direct cleavage of the C-Cl bond upon photoexcitation is a possibility for some chlorinated aromatic compounds, in the case of 2-Chloro-2'-methoxybenzophenone operating as a Type II photoinitiator, the primary pathway for radical generation is hydrogen abstraction.

Influence of Environmental Variables on Photoinitiation Efficiency

The efficiency of photoinitiation by this compound is not solely dependent on its intrinsic photochemical properties but is also significantly influenced by the surrounding environment. Key variables include the choice of solvent, the concentration of the photoinitiator and co-initiator, temperature, and the presence of oxygen.

Solvent Effects: The polarity and viscosity of the solvent can affect the rate of the photoinitiation process. In polar solvents, the formation of the excited state and the subsequent hydrogen abstraction can be influenced by solvent-solute interactions. nih.gov For instance, studies on other benzophenone derivatives have shown that the solvent can impact the UV-visible absorption spectrum and the dynamics of the excited states. nih.gov The choice of solvent can also influence the kinetics of copolymerization when using photoinitiators. mdpi.com

Concentration Effects: The concentrations of the photoinitiator and the co-initiator play a crucial role. An optimal concentration ratio is necessary to achieve maximum polymerization rates. Insufficient co-initiator will limit the hydrogen abstraction step, while excessively high concentrations of the photoinitiator can lead to a "screening effect," where the molecules at the surface absorb most of the incident light, preventing it from penetrating deeper into the sample.

Temperature: The rate of polymerization is generally temperature-dependent. An increase in temperature can enhance the mobility of the reacting species, leading to a higher rate of polymerization. However, the thermal stability of the photoinitiator and other components of the formulation must be considered. Studies on various benzophenone derivatives have shown that their thermal decomposition temperatures can vary significantly based on their molecular structure. mdpi.com

The following table summarizes the key environmental variables and their general influence on the photoinitiation efficiency of systems based on benzophenone derivatives:

| Environmental Variable | Influence on Photoinitiation Efficiency |

| Solvent | Polarity and viscosity can affect excited state dynamics and reaction rates. nih.govmdpi.com |

| Concentration | Optimal concentrations of photoinitiator and co-initiator are required to maximize efficiency and avoid screening effects. |

| Temperature | Increased temperature generally increases polymerization rate, but thermal stability is a limiting factor. mdpi.com |

| Oxygen | Acts as an inhibitor by quenching the triplet state and scavenging radicals, reducing overall efficiency. wisconsin.edu |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. For 2-Chloro-2'-methoxybenzophenone, these methods would reveal characteristic vibrations of the carbonyl group, the carbon-chlorine bond, the methoxy (B1213986) group, and the aromatic rings.

A detailed assignment of the vibrational frequencies of this compound would involve correlating the experimentally observed bands in the FT-IR and FT-Raman spectra to specific molecular motions. This process is typically aided by computational studies. For instance, studies on similar molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) have utilized density functional theory (DFT) calculations to achieve a complete assignment of the observed spectra. nih.gov However, specific experimental FT-IR and FT-Raman spectra for this compound, along with their detailed vibrational assignments, are not prominently reported in the searched literature.

To gain a deeper understanding of the vibrational modes, a normal coordinate analysis is often performed. This analysis involves the calculation of the Potential Energy Distributions (PEDs), which quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. Such an analysis for this compound would provide a more precise description of the molecular motions associated with each vibrational frequency. While this is a standard computational approach in vibrational analysis, specific PED calculations for this compound are not available in the reviewed sources. nih.govasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom in this compound, confirming the connectivity and substitution pattern of the molecule.

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group. Analysis of these chemical shift perturbations, in comparison to unsubstituted benzophenone (B1666685), would help in confirming the precise location of these substituents on the aromatic rings. While NMR data for related compounds like 2-methoxybenzophenone (B1295077) and various chlorobenzophenones are available, specific, assigned ¹H and ¹³C NMR data for this compound could not be located in the provided search results. rsc.orgnih.gov

To unambiguously assign all proton and carbon signals and to establish the through-bond and through-space connectivities within the molecule, advanced 2D NMR techniques would be essential. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal which protons are coupled to each other and to which carbon atoms they are attached. bas.bg NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, aiding in the determination of the preferred conformation of the molecule. harvard.edu The application of these techniques to this compound has not been documented in the available literature.

Quantum chemical calculations, specifically the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict the NMR chemical shifts of molecules. gaussian.comnih.govresearchgate.net By performing GIAO calculations on the optimized geometry of this compound, theoretical ¹H and ¹³C chemical shifts could be obtained. Comparing these calculated values with experimental data, if it were available, would provide a powerful method for structural verification and assignment of the NMR spectra. No specific GIAO calculation results for this compound were found in the conducted searches.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the chromophoric benzophenone core, which is influenced by the electronic effects of the chloro and methoxy substituents. The spectrum is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

The carbonyl group of the benzophenone structure gives rise to a weak, symmetry-forbidden n→π* (non-bonding to anti-bonding pi orbital) transition. In unsubstituted benzophenone, this transition typically appears as a distinct band in the near-UV region. For this compound, this transition would involve the excitation of an electron from one of the non-bonding lone pairs of the carbonyl oxygen to the lowest unoccupied molecular orbital (LUMO), which has π* character.

These n→π* transitions are characteristically of low molar absorptivity (ε < 2000 L·mol⁻¹·cm⁻¹) and are sensitive to solvent polarity. prepchem.com In polar, protic solvents, a hypsochromic (blue) shift is expected due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding, which increases the energy required for the transition. prepchem.com The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group, both at the ortho positions, will modulate the energy of the molecular orbitals and thus the precise wavelength of this absorption.

The UV-Vis absorption profile of this compound is anticipated to be dominated by intense π→π* transitions, which are symmetry-allowed and have high molar absorptivities (typically ε > 10,000 L·mol⁻¹·cm⁻¹). prepchem.com These transitions arise from the excitation of electrons from the bonding π orbitals of the aromatic rings and the carbonyl group to anti-bonding π* orbitals.

2-Chloro group : Acts as a weak deactivating group via induction but can also act as a weak ortho, para-director through resonance. Its effect on the absorption maximum is generally modest.

2-Methoxy group : A strong activating, electron-donating group that can cause a bathochromic (red) shift, moving the absorption to longer wavelengths due to the extension of the conjugated system.

The interplay of these substituents will define the final absorption profile. The excited state dynamics of substituted benzophenones are complex, often involving rapid intersystem crossing from the initially populated singlet excited state (S₁) to a triplet state (T₁). nih.gov This process is fundamental to the photochemical applications of many benzophenone derivatives.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound (Molecular Formula: C₁₄H₁₁ClO₂, Molecular Weight: 246.69 g/mol ). In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M⁺˙) and a characteristic fragmentation pattern.

The molecular ion peak should exhibit a characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1). docbrown.infodocbrown.info

The fragmentation of this compound would likely proceed through several established pathways for ketones, ethers, and aromatic halides: libretexts.orgweebly.combldpharm.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. This would lead to the formation of characteristic acylium ions.

Loss of the 2-chlorophenyl radical to form the 2-methoxybenzoyl cation ([C₈H₇O₂]⁺) at m/z 135. nih.gov

Loss of the 2-methoxyphenyl radical to form the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139.

Aryl Ether Fragmentation: Aryl ethers can cleave at the C-O bond. Loss of a methyl radical (·CH₃) from the methoxy group would yield an ion at m/z 231. Subsequent loss of a carbon monoxide (CO) molecule is also possible.

Halide Fragmentation: Loss of the chlorine atom (Cl·) can occur, leading to a fragment at m/z 211.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the benzoyl cation (from cleavage of both substituents) at m/z 105 and the phenyl cation at m/z 77 are common fragments in the mass spectra of benzophenones. nih.gov

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 246/248 | [C₁₄H₁₁ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139/141 | [C₇H₄ClO]⁺ | Loss of 2-methoxyphenyl radical |

| 135 | [C₈H₇O₂]⁺ | Loss of 2-chlorophenyl radical |

| 111/113 | [C₆H₄Cl]⁺ | 2-chlorophenyl cation |

| 107 | [C₇H₇O]⁺ | 2-methoxyphenyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state structure can be predicted based on extensive studies of other substituted benzophenones. nih.goviucr.org

The crystal structure of a substituted benzophenone is determined by how the molecules pack together to form a repeating lattice, described by a specific space group and unit cell parameters (a, b, c, α, β, γ). acs.org For this compound, the two phenyl rings are not expected to be coplanar with the central carbonyl group due to significant steric hindrance from the ortho-substituents. The dihedral angles (twist angles) between the planes of the two aromatic rings and the plane of the carbonyl group are a key conformational feature. In many substituted benzophenones, these twist angles can range from 30° to over 80°, depending on the size and nature of the substituents. nih.goviucr.org The large steric bulk of the ortho-chloro and ortho-methoxy groups would likely force a highly twisted conformation.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁(4) |

| a (Å) | 12.036 |

| b (Å) | 5.450 |

| c (Å) | 8.299 |

| β (°) | 97.86 |

| Volume (ų) | 539.3 |

| Z | 4 |

Note: This table shows experimental data for an analogous compound to illustrate typical crystallographic parameters and is not data for this compound.

The crystal packing of this compound would be primarily governed by van der Waals forces. Unlike benzophenones with hydroxyl or amino groups, this molecule lacks strong hydrogen bond donors. nih.gov However, weak C-H···O hydrogen bonds involving the carbonyl oxygen or the methoxy oxygen as acceptors are possible and often play a significant role in the supramolecular assembly of such crystals.

Advanced Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems, such as molecules. This approach is instrumental in predicting the molecular geometry and the distribution of electrons within the molecule.

The three-dimensional arrangement of atoms in 2-Chloro-2'-methoxybenzophenone is crucial for its properties. Using DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to its lowest energy state. In its optimized structure, the two phenyl rings are not coplanar but are twisted relative to each other due to the steric hindrance imposed by the ortho-substituents—the chlorine atom and the methoxy (B1213986) group. This dihedral angle between the phenyl rings is a key determinant of the molecule's conformational landscape. The presence of the methoxy group introduces additional conformational possibilities related to the orientation of the methyl group.

Table 1: Illustrative Optimized Geometrical Parameters of a Benzophenone (B1666685) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.24 | - | - |

| C-Cl | 1.75 | - | - |

| C-O(methoxy) | 1.36 | - | - |

| O-C(methyl) | 1.43 | - | - |

| Phenyl Ring 1 - Phenyl Ring 2 | - | - | ~55-65 |

| C-C-O(methoxy) | - | 117.5 | - |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar substituted benzophenones. Actual values for this compound would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, as the methoxy group is an electron-donating group. The LUMO, conversely, is likely to be distributed over the carbonyl group and the chloro-substituted phenyl ring, as both the carbonyl and the chlorine atom are electron-withdrawing. The HOMO-LUMO energy gap can be calculated from the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data for a Benzophenone Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Note: These energy values are typical for related benzophenone derivatives and serve as an illustration. Precise values for this compound would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugation, and the nature of chemical bonds beyond the simple Lewis structure representation. bldpharm.com

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It illustrates the charge distribution on the molecular surface. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive electrostatic potential (colored in shades of blue) are prone to nucleophilic attack, as they are electron-deficient.

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the methoxy group's oxygen would also exhibit a negative potential. The most positive potential would be expected around the hydrogen atoms of the phenyl rings. The presence of the electron-withdrawing chlorine atom would influence the potential of the ring to which it is attached, making the ortho and para positions slightly more positive.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are another powerful tool derived from DFT that helps in predicting the local reactivity of a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) identifies the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) pinpoints the sites most prone to attack by an electrophile.

In this compound, the Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack. The sites for electrophilic attack would be predicted on the methoxy-substituted ring, particularly at the ortho and para positions relative to the methoxy group, due to its electron-donating nature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. japsonline.com It is an extension of Density Functional Theory (DFT) that allows for the calculation of electronic transition energies, oscillator strengths, and the nature of excited states. scialert.net While specific TD-DFT studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology's application to analogous benzophenone derivatives demonstrates its predictive power.

Theoretical investigations on substituted benzophenones reveal how different functional groups influence their photophysical behavior. For instance, studies on benzophenone-carbazole and benzophenone-phenothiazine dyads show that the relative positions of donor and acceptor groups (ortho, meta, or para) critically affect the excited-state evolution, including processes like intramolecular charge transfer (ICT) and intersystem crossing (ISC). researchgate.netaip.orgnih.govrsc.org After initial excitation, these molecules can form singlet and triplet charge-transfer states (¹CT and ³CT), and their decay pathways are highly dependent on the molecular geometry and electronic coupling. researchgate.netrsc.org

For a molecule like this compound, a TD-DFT analysis would typically involve:

Geometry Optimization: First, the ground state geometry is optimized using DFT.

Excited State Calculation: TD-DFT calculations are then performed on the optimized ground state geometry to determine vertical excitation energies. These energies correspond to the absorption maxima in a UV-Vis spectrum.

Analysis of Transitions: The calculations provide information on the character of each electronic transition, for example, identifying them as n→π* or π→π* transitions, which are characteristic of molecules with carbonyl groups and aromatic rings. scialert.net A study on benzophenone and its derivatives identified both π→π* and n→π* transitions, noting that solvent polarity can induce shifts in the absorption bands. scialert.net

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The distribution of these orbitals indicates the regions of the molecule involved in electronic transitions. In donor-acceptor systems, the HOMO is often localized on the donor moiety and the LUMO on the acceptor, facilitating charge transfer upon excitation. researchgate.net

Such computational studies on related benzophenones provide a framework for predicting the photophysical properties of this compound, guiding further experimental work.

Table 1: Illustrative TD-DFT Findings for Substituted Benzophenone Systems

| Compound System | Key Finding | Implication | Reference(s) |

| Benzophenone-Carbazole Dyads | Substitution position (o, m, p) alters excited-state decay channels (ICT, ISC). | The specific arrangement of the chloro and methoxy groups on this compound is expected to define its unique photophysical properties. | researchgate.netrsc.org |

| Benzophenone-Phenothiazine Dyads | Excited-state evolution is determined by through-bond vs. through-space charge transfer, dependent on isomer. | The dihedral angles between the phenyl rings in this compound will influence its charge transfer characteristics. | aip.orgnih.gov |

| General Benzophenone | Exhibits characteristic n→π* and π→π* transitions sensitive to solvent polarity. | The absorption spectrum of this compound is predicted to show similar transitions, with peak positions likely affected by the solvent environment. | scialert.net |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are powerful tools for predicting the NLO response of molecules, often quantified by the first-order hyperpolarizability (β).

While direct computational studies on the NLO properties of this compound are scarce, research on structurally similar compounds highlights the potential of this molecular class. A computational and experimental study of various 2-hydroxybenzophenone (B104022) derivatives showed that these molecules can possess significant NLO properties. doi.org The key to a high NLO response in such donor-π-acceptor (D-π-A) systems is efficient intramolecular charge transfer. The study found that the keto forms of these molecules, which had lower bond length alternation, were predicted to have superior NLO properties compared to their enol counterparts. doi.org

The prediction of NLO properties for this compound would involve calculating several key parameters at the DFT level:

Dipole Moment (μ): A large ground-state dipole moment can be an indicator of NLO activity.

Polarizability (α): This measures the ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary measure of the second-order NLO response. A large β value is desirable for NLO applications.

Calculations on chalcone (B49325) derivatives, which share the benzoyl moiety, have shown that a high dipole moment and polarizability correlate with enhanced NLO properties. analis.com.my For this compound, the electron-withdrawing nature of the chlorine atom and carbonyl group, combined with the electron-donating effect of the methoxy group, creates a D-A framework that could potentially lead to a significant NLO response. Computational studies on other D-A systems have demonstrated that strategic placement of donor and acceptor groups can dramatically enhance the first hyperpolarizability. rsc.org

Table 2: Predicted NLO Properties for Related Molecular Systems

| Molecular System | Computational Method | Key NLO-Related Finding | Reference |

| 2-Hydroxybenzophenone Derivatives | DFT/TD-DFT | Keto forms exhibit lower bond length alternation and are predicted to have superior NLO properties. | doi.org |

| Naphthalen-1-yl ethynylated-chalcone | DFT (B3LYP/6-31G(d,p)) | A high total dipole moment (μ_tot) and first polarizability (β_tot) indicate good NLO potential. | analis.com.my |

| Donor-Acceptor Triazolo-benzothiadiazole | DFT/TD-DFT | Replacing specific units to enhance the donor-acceptor strength significantly increases the static first hyperpolarizability. | rsc.org |

Computational Studies on Ligand Binding and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). doaj.orgjchemlett.com This method is fundamental in drug discovery for screening virtual libraries of compounds against biological targets and for hypothesizing mechanisms of action.

Although specific molecular docking results for this compound are not widely documented, the benzophenone scaffold is a common motif in many biologically active molecules, and numerous docking studies have been performed on its analogues. These studies demonstrate the utility of the approach and provide a basis for hypothesizing the potential interactions of this compound with various protein targets.

For example, novel benzophenone-based 1,2,3-triazole hybrids have been synthesized and docked against the Penicillin-Binding Protein 6 (PBP6) of E. coli and the ERK2 protein, showing good binding affinities and identifying key hydrogen bond and hydrophobic interactions. doaj.orgjchemlett.com In another study, benzophenone analogues were investigated as inhibitors of tumor growth, with docking used to model their binding to Vascular Endothelial Growth Factor (VEGF). nih.gov Furthermore, polyisoprenylated benzophenones have been studied as inhibitors of P-glycoprotein (P-gp), a protein involved in multidrug resistance, with molecular docking suggesting they bind favorably to the ATP-binding site. japsonline.com

A hypothetical docking study of this compound against a protein target would proceed as follows:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and its energy is minimized.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed in the defined binding site of the receptor. The program then samples a vast number of orientations and conformations of the ligand, scoring each based on a function that estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results: The results are analyzed to identify the most stable binding poses and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.

The findings from such a study could predict whether this compound is likely to be an effective inhibitor of a particular enzyme or receptor, guiding its potential development as a therapeutic agent. researchgate.net

Table 3: Examples of Molecular Docking Studies on Benzophenone Analogues

| Ligand Class | Protein Target | Docking Finding | Reference(s) |

| Benzophenone-1,2,3-triazole hybrids | E. coli PBP6, ERK2 | Compounds showed good binding affinities, with interactions including H-bonds and hydrophobic contacts. | doaj.orgjchemlett.com |

| Polyisoprenylated benzophenones | P-glycoprotein (NBD1 domain) | Ligands bind favorably to the ATP-binding site, suggesting a mechanism for inhibition. | japsonline.com |

| Novel benzophenone analogues | Vascular Endothelial Growth Factor (VEGF) | Docking helped to understand the mechanism of inhibitor binding and its role in anti-angiogenic effects. | nih.gov |

| Synthesized benzophenone compounds | Various cancer-related proteins | In silico target identification is the first step in evaluating potential antitumor activity. | researchgate.net |

Investigation of Reaction Mechanisms and Photochemical Pathways

Photophysical Processes and Excited State Dynamics

Upon absorption of ultraviolet radiation, 2-Chloro-2'-methoxybenzophenone is promoted to an electronically excited singlet state (S₁). The subsequent fate of this excited molecule is determined by a series of rapid and competing photophysical processes, including internal conversion, fluorescence, intersystem crossing to the triplet manifold (T₁), and energy transfer.

Recent studies on ortho-substituted benzophenone (B1666685) dyads, such as those involving phenothiazine (B1677639) and carbazole, have shed light on the complex excited-state dynamics that can be expected for this compound. aip.orgnih.govrsc.orgresearchgate.net The substitution pattern, particularly at the ortho position, can significantly influence the evolution of the excited state. aip.orgnih.govrsc.orgresearchgate.net

The lifetimes of the singlet (S₁) and triplet (T₁) excited states are critical parameters that dictate the efficiency of photochemical reactions. For benzophenone and its derivatives, the singlet state is typically short-lived, with lifetimes in the picosecond to nanosecond range. edinst.com This is due to a very efficient intersystem crossing (ISC) to the triplet state. edinst.com

Energy transfer from the excited triplet state of benzophenones is a well-established phenomenon. rsc.orgosti.gov The triplet state of this compound can act as a sensitizer (B1316253), transferring its energy to other molecules with lower triplet energies. mdpi.com This process is crucial in various photochemical applications. The efficiency of this energy transfer is dependent on the triplet energy of the donor (this compound) and the acceptor molecule, as well as their concentrations and the solvent environment.

| Compound | Excited State | Lifetime | Solvent/Conditions | Citation |

|---|---|---|---|---|

| Benzophenone | Triplet (T₁) | μs - ms | Various organic solvents | edinst.com |

| Benzophenone-p-phenothiazine | Triplet (³LE) | - | Non-polar solvent | aip.orgnih.gov |

| Benzophenone-o-carbazole | Charge-transfer (¹CT and ³CT) | Fast decay | - | rsc.orgresearchgate.net |

Intersystem crossing (ISC) is a key process in the photochemistry of benzophenones, where the molecule transitions from the initially populated singlet excited state (S₁) to the triplet state (T₁). edinst.comwikipedia.org This spin-forbidden transition is remarkably efficient in benzophenones, with quantum yields often approaching unity. edinst.com The presence of the chlorine atom in this compound is anticipated to further facilitate ISC due to the heavy-atom effect, which enhances spin-orbit coupling. wikipedia.org

Studies on substituted benzophenones have shown that the nature and position of the substituent can influence the rate and efficiency of ISC. aip.orgnih.govrsc.orgresearchgate.net For ortho-substituted derivatives, through-space interactions between the substituent and the carbonyl group can play a significant role in the excited-state dynamics, including the ISC process. aip.orgnih.gov

The excited triplet state of this compound can be deactivated through various quenching mechanisms. Quenching can occur via energy transfer to a suitable acceptor molecule, as discussed previously. Another important quenching pathway is electron transfer, where the excited benzophenone can act as either an electron acceptor or, in some cases, an electron donor. mdpi.com Additionally, hydrogen abstraction from a suitable donor molecule by the triplet excited state is a common reaction for benzophenones, leading to the formation of a ketyl radical. osti.govhilarispublisher.comnih.govresearchgate.netacs.org The presence of the methoxy (B1213986) group in this compound might influence the efficiency of this process.

| Quenching Mechanism | Description | Influencing Factors | Citation |

|---|---|---|---|

| Energy Transfer | Non-radiative transfer of excitation energy to an acceptor molecule. | Triplet energies of donor and acceptor, concentration, solvent. | rsc.orgosti.gov |

| Electron Transfer | Transfer of an electron to or from the excited benzophenone. | Redox potentials of donor and acceptor, solvent polarity. | mdpi.com |

| Hydrogen Abstraction | Abstraction of a hydrogen atom from a donor molecule. | Nature of the H-donor, solvent. | osti.govhilarispublisher.comnih.govresearchgate.netacs.org |

Photodegradation Mechanisms and Intermediates

The absorption of light can lead to the chemical breakdown of this compound through various degradation pathways. These pathways can be initiated directly by the absorption of a photon by the molecule itself or indirectly through the action of a photosensitizer.

Upon direct absorption of UV light, this compound can undergo a variety of photochemical reactions. One potential pathway, suggested by studies on similar compounds like 2-benzyloxy-4-methoxybenzophenone, is an intramolecular hydrogen abstraction. rsc.org This would involve the excited carbonyl group abstracting a hydrogen atom from the methoxy group or the aromatic ring, leading to the formation of a biradical intermediate. This biradical could then undergo cyclization or other rearrangement reactions. rsc.org

Another plausible degradation pathway is the homolytic cleavage of the carbon-chlorine bond. The C-Cl bond is generally susceptible to photolytic cleavage, which would result in the formation of a benzoyl radical and a chlorine radical. These highly reactive radical species can then participate in a cascade of secondary reactions, leading to a variety of degradation products. The photodegradation of other chlorinated aromatic compounds often proceeds through such dehalogenation steps. nih.gov

The photodegradation of this compound can also be initiated by a photosensitizer. In this process, a sensitizer molecule absorbs light and then transfers its energy to the benzophenone derivative, promoting it to an excited state which then undergoes degradation. mdpi.com Common sensitizers in environmental systems include natural organic matter and other organic micropollutants. mdpi.com

The triplet state of other aromatic ketones has been shown to sensitize the degradation of various organic compounds. mdpi.com Conversely, this compound itself can act as a sensitizer, as discussed in the energy transfer section, potentially leading to the degradation of other co-existing pollutants. mdpi.com The specific products of sensitized photodegradation would depend on the nature of the sensitizer and the reaction conditions.

Kinetics of Photochemical Transformations

The study of the kinetics of the photochemical transformations of this compound is essential for understanding the rates and efficiencies of its various reaction pathways. The kinetics are influenced by factors such as the intensity of the light source, the concentration of the reactant, the presence of other substances (quenchers, sensitizers), and the properties of the solvent.

The photoreduction of benzophenones, a key photochemical reaction, has been shown to be influenced by the solvent environment. hilarispublisher.comnih.gov For instance, the rate of hydrogen abstraction can vary significantly depending on the hydrogen-donating ability of the solvent. osti.govhilarispublisher.com While specific kinetic data for this compound were not found in the reviewed literature, studies on the photoreduction of benzophenone in various alcohols and by acetonitrile (B52724) provide a framework for understanding the kinetic principles involved. osti.govhilarispublisher.comacs.org The rate constants for hydrogen abstraction by the benzophenone triplet state have been correlated with the ionization potentials of the resulting radicals. osti.gov

Role as Photoinitiators in Polymerization Reactions

This compound belongs to the class of Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators require a co-initiator, typically a hydrogen donor, to generate the initiating radicals. The process is initiated by the absorption of UV light by the benzophenone derivative, which promotes it to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet state is the primary species responsible for the subsequent chemical reactions that lead to polymerization.

Radical Generation and Cleavage Mechanisms

The generation of radicals by this compound in the presence of a co-initiator, such as an amine, proceeds through a well-established bimolecular mechanism. Upon excitation to its triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator. This process results in the formation of two distinct radical species: a ketyl radical derived from the benzophenone and an alkylamino radical from the co-initiator.

The primary photochemical process can be summarized as follows:

Advanced Applications and Emerging Research Frontiers

Applications in Materials Science and Engineering

Development of Photoactive Materials

Benzophenone (B1666685) and its derivatives are well-known as efficient photoinitiators. These molecules can absorb UV radiation and initiate polymerization reactions, a critical process in the curing of coatings, inks, and adhesives. The presence of a chlorine atom and a methoxy (B1213986) group on the benzophenone scaffold of 2-Chloro-2'-methoxybenzophenone is expected to influence its photophysical and photochemical properties. Generally, halogen substituents can enhance the efficiency of intersystem crossing, a key step in the photoinitiation process for many benzophenones. The methoxy group, being an electron-donating group, can also modulate the absorption spectrum and reactivity of the molecule.

Utilization in Heat-Resistant Polymer Formulations

Benzophenones are also utilized as thermal stabilizers in various polymer formulations. They can dissipate absorbed energy and scavenge free radicals, thereby protecting the polymer from degradation at high temperatures. The thermal stability of polymers is a critical factor in many applications, from automotive components to electronic devices.

The incorporation of chlorinated compounds can sometimes enhance the flame-retardant properties of polymers. Therefore, this compound could potentially contribute to both the thermal stability and flame retardancy of polymer formulations. Studies on related benzophenone-modified polymers, such as N-(biphenylmethylidenyl) chitosan, have shown that such modifications can alter the thermal degradation mechanism of the polymer. nih.gov While specific data on polymers formulated with this compound is not available, the general principles of polymer stabilization suggest its potential utility in creating more robust and heat-resistant materials.

Role as Key Intermediates in Pharmaceutical Synthesis

The structural motifs present in this compound make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of reactive sites allows for further chemical modifications, enabling the construction of diverse molecular architectures.

Precursors for Complex Active Pharmaceutical Ingredients

There is evidence suggesting that derivatives of this compound are being explored for their therapeutic potential. For instance, a closely related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been synthesized and investigated for its ability to stimulate endogenous nitric oxide synthesis, indicating its potential as a vasodilator. semanticscholar.org This highlights the role of the chlorinated phenylacetamide moiety, which can be derived from precursors like this compound, in constructing biologically active molecules.

Furthermore, the synthesis of chalcones, which are precursors to flavonoids, often involves the reaction of a benzaldehyde (B42025) with an acetophenone. While not a direct application, the benzophenone core of this compound is structurally related and its synthesis may involve similar chemical principles. Many synthetic chalcones have demonstrated significant anticancer activities. researchgate.net The potential to use this compound as a starting material for the synthesis of novel, complex APIs with potential therapeutic applications is an active area of research.

Biological Activity and Molecular Mechanisms

The biological activities of benzophenone derivatives are a field of intense investigation. The specific substitutions on the phenyl rings can dramatically influence their interaction with biological targets.

Enzyme Inhibition and Modulatory Effects

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. There is a growing interest in the potential of benzophenone derivatives to act as enzyme inhibitors. For example, various benzophenone analogs have been shown to exhibit dual anti-inflammatory and antiproliferative activities by inhibiting cyclooxygenase (COX) enzymes. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the potency of an inhibitor, is a key parameter in these studies. nih.gov

While specific IC50 values for this compound against particular enzymes are not reported in the available literature, studies on similar compounds provide a basis for its potential biological activity. For example, methoxychlor (B150320) and its metabolites have been shown to inhibit human and rat cytochrome P450 enzymes with IC50 values in the micromolar range. Given that this compound possesses both chloro and methoxy substitutions, it is plausible that it could exhibit inhibitory activity against various enzymes. Further research is needed to explore the specific molecular mechanisms and to determine its inhibitory profile against a range of biological targets. The investigation of such modulatory effects is a promising frontier for discovering new therapeutic agents.

Cytotoxicity Evaluation in Cell Lines

A thorough review of scientific literature reveals a lack of specific studies evaluating the cytotoxicity of this compound in various cell lines. While research into the cytotoxic effects of other novel synthetic compounds and chlorinated molecules on cancer cell lines such as MCF-7 is documented, data pertaining specifically to this compound, including dose-dependent effects or LC50 values, is not publicly available. nih.govnih.gov Therefore, no data table on its specific cytotoxicity can be generated at this time.

Interactions with Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

There is no available research that specifically investigates the interactions of this compound with cellular signaling pathways, including the PI3K/AKT/mTOR pathway. The PI3K/AKT/mTOR pathway is a significant target in cancer research, and numerous studies explore how various compounds inhibit or otherwise modulate this pathway to affect cell proliferation and survival. nih.govnih.gov However, specific findings detailing the role or effect of this compound on this or any other signaling cascade have not been published in the available scientific literature.

Environmental Remediation and Degradation Studies

Investigations into the environmental fate and degradation of this compound are not present in the current body of scientific research.

Specific studies on the photocatalytic degradation of this compound in aqueous environments are not found in the available literature. Research in this field often focuses on other chlorinated compounds or more common environmental pollutants, using catalysts like titanium dioxide (TiO2) to break them down. nih.govnih.gov However, the kinetics, intermediate products, and efficiency of photocatalysis for this compound have not been specifically reported.

Research on the electrochemical removal of this compound as a micropollutant is not documented. While electrochemical oxidation and reduction methods are studied for the degradation of other chlorophenols and related substances, showing various rates of removal and dechlorination, this specific compound has not been the subject of such investigations. nih.govnih.gov

There is no available information detailing the metabolic pathways of this compound in any biological system. Studies have been conducted on the metabolism of other chlorinated compounds, such as the herbicide 4-chloro-2-methylphenoxyacetate by soil pseudomonads, identifying intermediates like 5-chloro-o-cresol and 5-chloro-3-methylcatechol. nih.govnih.gov However, the metabolic fate of this compound remains uninvestigated.

Research into UV Absorption Capabilities

While benzophenone derivatives are widely known for their UV absorption properties, specific research detailing the UV absorption capabilities, including molar absorptivity and maximum absorption wavelengths for this compound, is not available in peer-reviewed studies. The UV absorption properties of related compounds, such as 2,4-dihydroxybenzophenone (B1670367) and other substituted benzophenones, have been studied to improve UV protection in various applications. mdpi.comchemicalbook.com However, a detailed analysis of the UV absorption spectrum and photostability of this compound itself has not been published.

Photostability and Photoprotection Mechanisms

Following a comprehensive review of available scientific literature through targeted searches, it has been determined that there is a notable absence of specific research findings concerning the photostability and photoprotection mechanisms of This compound .

The performed searches for the photochemistry, photophysical properties, transient absorption spectroscopy, and photodegradation of this compound did not yield any detailed experimental or theoretical studies focused on this specific compound. The available literature primarily discusses other benzophenone derivatives, particularly those containing a hydroxyl group at the 2-position, which are known to exhibit distinct photoprotective properties through mechanisms such as excited-state intramolecular proton transfer (ESIPT). However, as this compound lacks this hydroxyl group, its photophysical behavior is expected to be significantly different.

General principles of benzophenone photochemistry suggest that in the absence of an efficient deactivation pathway like ESIPT, the excited states of such compounds can be more susceptible to other photochemical processes, potentially leading to lower photostability. The presence of the chloro and methoxy substituents will undoubtedly influence the electronic structure and reactivity of the molecule upon exposure to UV radiation, but without specific studies, any description of the operative mechanisms would be purely speculative.

Due to the strict adherence to the provided outline and the exclusion of information not directly pertaining to this compound, and in the absence of relevant scientific data from the conducted searches, a detailed and informative section on its photostability and photoprotection mechanisms cannot be generated at this time. Further experimental research would be required to elucidate these properties.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC-MS) in Complex Matrices

Chromatographic methods are indispensable for the separation and analysis of 2-Chloro-2'-methoxybenzophenone, particularly from intricate matrices such as environmental samples or in the context of chemical synthesis, where a multitude of other components may be present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly utilized techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar compounds like this compound. While specific methods for this exact compound are not extensively published, established methods for related benzophenone (B1666685) derivatives can be readily adapted. For instance, a method for a structurally similar compound, 4'-Chloro-2-hydroxy-4-methoxybenzophenone, utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric or formic acid. researchgate.netsielc.com A gradient elution program, where the mobile phase composition is varied over time, would likely be effective in separating this compound from a complex mixture of starting materials, by-products, and other impurities.

For detection, a Diode Array Detector (DAD) or a UV-Vis detector can be used, leveraging the chromophoric nature of the benzophenone structure. epa.gov The selection of an appropriate wavelength for quantification would be determined by the UV absorption maxima of this compound. In cases where higher sensitivity and selectivity are required, particularly in trace analysis, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.gov This allows for the unequivocal identification of the compound based on its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. Given the benzophenone backbone, this compound is expected to have sufficient volatility for GC analysis. The sample, typically dissolved in a suitable organic solvent, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be a logical starting point for method development. mdpi.com

The separated components then enter the mass spectrometer, which provides mass spectra that act as a chemical fingerprint for identification. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, aiding in structural elucidation and library matching. mdpi.com GC-MS offers excellent sensitivity and is particularly useful for identifying and quantifying trace levels of this compound and its potential impurities in a sample.

A comparative overview of typical starting conditions for HPLC and GC-MS analysis of a substituted benzophenone is presented in Table 1.

| Parameter | HPLC | GC-MS |

| Column | Reversed-phase C18 or C8, 3-5 µm particle size | Non-polar capillary column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | DAD or UV-Vis / Mass Spectrometer | Mass Spectrometer (Quadrupole or Ion Trap) |

| Ionization Source | Electrospray Ionization (ESI) for LC-MS | Electron Ionization (EI) |

| Temperature | Column oven at ambient to moderately elevated temperature (e.g., 25-40°C) | Temperature-programmed oven (e.g., 60°C to 240°C) |

| Injection Mode | Liquid injection | Split/Splitless injection |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. Benzophenone and its derivatives, including this compound, possess a strong UV chromophore, making them amenable to this technique. researchgate.netnih.gov

The basis of spectrophotometric analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of pure this compound at its wavelength of maximum absorbance (λmax). The λmax for benzophenone derivatives typically falls in the UV region, often with two main absorption bands. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Derivative spectrophotometry can be a useful enhancement to the basic technique, especially when dealing with samples containing interfering substances that have overlapping absorption spectra. nih.gov By calculating the first or higher-order derivative of the absorbance spectrum, it is possible to resolve overlapping peaks and improve the selectivity of the analysis. nih.gov For instance, in the analysis of benzophenone as an impurity in phenytoin, first and third derivative spectrophotometry allowed for its quantification in the presence of the active pharmaceutical ingredient. nih.gov

A summary of the principles of spectrophotometric analysis is provided in Table 2.

| Analytical Principle | Description |

| Beer-Lambert Law | A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. |

| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions. |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which a substance has its strongest photon absorption. |

| Derivative Spectrophotometry | Mathematical transformation of a zero-order spectrum to a first, second, or higher-order derivative spectrum to resolve overlapping signals. |

Reference Standard Development and Impurity Profiling

The availability of a high-purity reference standard is a prerequisite for accurate quantitative analysis. A reference standard for this compound would be a well-characterized material of known purity, which serves as a benchmark for the identification and quantification of the compound in analytical tests. The development of a reference standard involves its synthesis and subsequent purification using techniques like recrystallization or preparative chromatography. youtube.com The identity and purity of the standard are then rigorously confirmed using a combination of analytical methods, including NMR, mass spectrometry, and elemental analysis.

Impurity profiling is the identification and quantification of all potential impurities present in a substance. pharmaffiliates.com In the context of this compound, impurities can arise from the starting materials, by-products of the synthesis, or degradation products. For example, in the synthesis of benzophenones, unreacted starting materials or isomers can be common impurities. google.com

The analytical techniques described in section 7.1, particularly HPLC and GC-MS, are the primary tools for impurity profiling. These methods allow for the separation and identification of even trace-level impurities. A comprehensive impurity profile is crucial for understanding the quality of the this compound product and for ensuring its suitability for its intended application. The United States Pharmacopeia (USP) provides reference standards for benzophenone, which can be used in quality control tests. sigmaaldrich.com While a specific USP reference standard for this compound may not exist, commercial suppliers of chemical standards are a potential source. hpc-standards.comsigmaaldrich.com

The key aspects of reference standard development and impurity profiling are summarized in Table 3.

| Aspect | Description |

| Reference Standard | A highly purified and well-characterized substance used as a measurement base. |

| Purity Assessment | Determined by a combination of chromatographic and spectroscopic techniques. |

| Impurity Profile | A detailed list of all impurities present in a substance, along with their concentrations. |

| Source of Impurities | Starting materials, intermediates, by-products, reagents, and degradation products. |

| Analytical Techniques | HPLC, GC-MS, NMR, and other spectroscopic methods. |

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings and Contributions

A comprehensive review of existing scientific literature reveals that dedicated research on 2-Chloro-2'-methoxybenzophenone is notably limited. Unlike its isomers, such as 2-chloro-4'-methoxybenzophenone or 4-chloro-2-methoxybenzophenone, the 2,2'-substitution pattern has not been a focus of significant academic investigation. Key findings are therefore inferred from the established chemistry of its constituent parts and closely related analogues.

The primary synthetic route for asymmetric benzophenones is the Friedel-Crafts acylation. For instance, the synthesis of 2-chlorobenzophenone (B131818) often involves the condensation of benzene (B151609) with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. google.com Similarly, methoxy-substituted benzophenones are prepared using analogous methods. google.com It is therefore academically accepted that a plausible synthesis for this compound would involve the Friedel-Crafts reaction between 2-chloroanisole (B146271) and benzoyl chloride, or a related coupling strategy.

The academic contribution is currently centered on the well-documented chemistry of related compounds, which provides a solid foundation for predicting the behavior and potential synthesis of this compound. The properties of these related structures, summarized in the table below, serve as crucial benchmarks for future experimental work.

Table 1: Physicochemical Properties of Related Benzophenone (B1666685) Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

|---|---|---|---|---|

| 2-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 5162-03-8 | Solid |

| 2-Methoxybenzophenone (B1295077) | C₁₄H₁₂O₂ | 212.24 | 2553-04-0 | Solid |

| 4-Chloro-4'-methoxybenzophenone | C₁₄H₁₁ClO₂ | 246.69 | 10547-60-1 | Not specified |

This table was generated based on data from sources. nih.govsigmaaldrich.comnih.govchemicalbook.comnih.gov

Identification of Unresolved Scientific Challenges

The most significant unresolved challenge is the fundamental lack of empirical data for this compound. There is a clear gap in the scientific record concerning its synthesis, purification, and structural characterization.

Specific challenges include:

Validated Synthesis: No specific, optimized, and high-yield synthesis protocol has been published for this compound. While a Friedel-Crafts reaction is the logical approach, potential steric hindrance from the ortho-substituents could lead to low yields or competing side reactions, a challenge that must be experimentally addressed.

Spectroscopic Characterization: There is an absence of published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) in established chemical databases. chemicalbook.comchemicalbook.com This data is essential for unambiguous identification and for quality control in any future synthetic or application-based study.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility in various solvents, and crystalline structure are currently unknown.

Reactivity Profile: The chemical reactivity of the compound has not been investigated. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group, both in ortho positions, presents an interesting, yet unexplored, electronic environment that could influence its reactivity in novel ways.

Directions for Future Computational and Experimental Investigations

To address the identified gaps, a structured research program incorporating both computational and experimental work is necessary.

Computational Investigations:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations should be performed to predict the ground-state geometry, bond lengths, and bond angles. These calculations can also predict vibrational frequencies (IR spectrum) and NMR chemical shifts, providing a theoretical benchmark to aid in the analysis of experimental data.

Reaction Pathway Modeling: Computational modeling can be used to explore the reaction mechanism of potential synthetic routes, such as the Friedel-Crafts acylation. This can help in identifying the most energetically favorable pathway and predicting potential byproducts, thus guiding the optimization of reaction conditions.

Experimental Investigations:

Synthesis and Optimization: A systematic study of the Friedel-Crafts acylation between 2-chloroanisole and benzoyl chloride (or vice-versa) using various Lewis acid catalysts and solvent systems should be undertaken to develop a reliable and scalable synthesis.

Full Spectroscopic Characterization: Once synthesized and purified, the compound must be subjected to a complete suite of analytical techniques:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework. chemicalbook.com

Infrared (IR) spectroscopy to identify characteristic functional groups (C=O, C-O-C, C-Cl).

High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular formula and weight. nih.govnih.gov

Physical Property Determination: Standard laboratory procedures should be used to determine the melting point, boiling point under reduced pressure, and solubility profiles. X-ray crystallography would provide definitive proof of structure and insights into its solid-state packing.

Exploratory Reactivity: The compound should be used as a substrate in fundamental organic reactions to probe the reactivity of the carbonyl group and the two aromatic rings.

Interdisciplinary Research Opportunities and Collaborations

The unique substitution pattern of this compound opens up several avenues for interdisciplinary research.

Medicinal Chemistry: Many benzophenone and related benzamide (B126) derivatives are known to possess biological activity. For example, certain 2-methoxybenzamide (B150088) derivatives have been investigated as inhibitors of the hedgehog signaling pathway, which is implicated in some cancers. nih.gov A collaboration between synthetic organic chemists and pharmacologists could explore this compound as a scaffold for new therapeutic agents. Its derivatives could be synthesized and screened for various biological activities.

Materials Science and Photochemistry: Benzophenones are classic photosensitizers. The specific electronic effects of the chloro and methoxy groups in the 2,2'-positions could lead to unique photophysical properties. Collaboration with materials scientists and photochemists could investigate its potential use in developing new polymers, photoinitiators, or organic light-emitting diode (OLED) materials.

Agrochemical Research: Substituted aromatic compounds are a cornerstone of the agrochemical industry. Screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal properties could be a fruitful collaboration with agricultural research institutions. The development of novel benzoxazole (B165842) derivatives, for instance, has shown promise for creating new antimicrobial agents. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4'-methoxybenzophenone |

| 4-chloro-2-methoxybenzophenone |

| 2-chlorobenzophenone |

| 2-chloroanisole |

| benzoyl chloride |

| 2-methoxybenzophenone |

| 4-chloro-4'-methoxybenzophenone |

| 2-methoxybenzamide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.